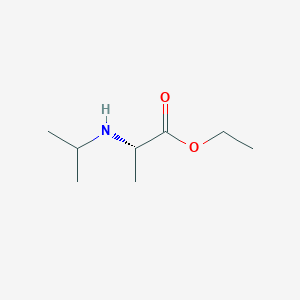![molecular formula C13H23NO2Si B8419846 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline](/img/structure/B8419846.png)
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline is an organic compound characterized by the presence of a tert-butyldimethylsilyloxy group and a methoxy group attached to a phenylamine structure
Méthodes De Préparation
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole, followed by subsequent functional group transformations . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Analyse Des Réactions Chimiques
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases like n-butyllithium and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline include:
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine: Another compound with a tert-butyldimethylsilyloxy group, used in different synthetic applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar protective groups, used as a precursor to biologically active natural products.
Propriétés
Formule moléculaire |
C13H23NO2Si |
|---|---|
Poids moléculaire |
253.41 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyaniline |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,14H2,1-6H3 |
Clé InChI |
FHHDZCFRJZFWCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)N)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
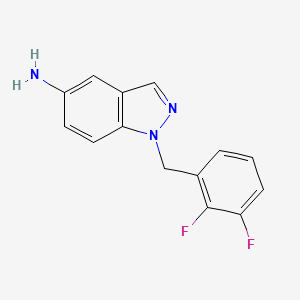

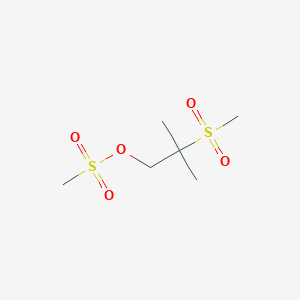
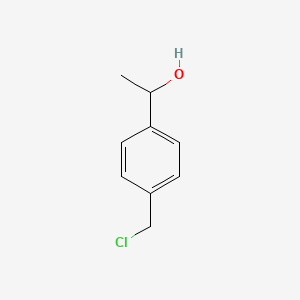
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8419806.png)

![N-[2-(4-Bromoacetyl-phenyl)-ethyl]-acetamide](/img/structure/B8419831.png)

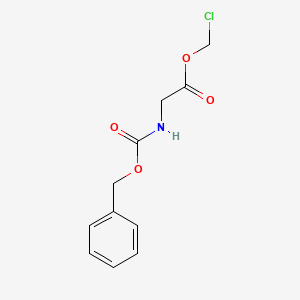
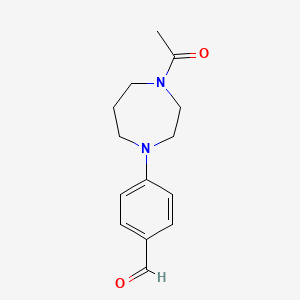
![N'-hydroxy-2-[4-(methylthio)phenyl]ethanimidamide](/img/structure/B8419854.png)
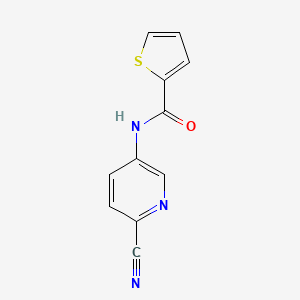
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate](/img/structure/B8419872.png)
